molecular formula C3H10N2O B1313418 3-Hydrazinylpropan-1-ol CAS No. 40440-12-8

3-Hydrazinylpropan-1-ol

Cat. No.: B1313418
CAS No.: 40440-12-8
M. Wt: 90.12 g/mol
InChI Key: WMRXHQRDCIXTCD-UHFFFAOYSA-N
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Description

3-Hydrazinylpropan-1-ol is an organic compound with the molecular formula C₃H₁₀N₂O It is a hydrazine derivative, characterized by the presence of both a hydrazine group (-NH-NH₂) and a hydroxyl group (-OH) attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate in the presence of sodium hydroxide. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 98°C) to facilitate the substitution of the chlorine atom with the hydrazine group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield aldehydes or ketones.

    Reduction: Reduction of the hydrazine group can produce primary or secondary amines.

    Substitution: Substitution reactions can lead to the formation of various hydrazine derivatives.

Scientific Research Applications

3-Hydrazinylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It may be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylpropan-1-ol depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation. The hydrazine group can form covalent bonds with enzyme residues, thereby inhibiting enzyme activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: Similar structure but with an amino group (-NH₂) instead of a hydrazine group.

    3-Hydroxypropanal: Contains an aldehyde group (-CHO) instead of a hydrazine group.

    Hydrazine: Lacks the hydroxyl group and has a simpler structure.

Uniqueness

3-Hydrazinylpropan-1-ol is unique due to the presence of both a hydrazine and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

IUPAC Name

3-hydrazinylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c4-5-2-1-3-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXHQRDCIXTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512338
Record name 3-Hydrazinylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40440-12-8
Record name 3-Hydrazinylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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